

Application Notes and Protocols for FAP-IN-2 Fluorescent Conjugation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent conjugation of **FAP-IN-2**, a potent inhibitor of Fibroblast Activation Protein (FAP), for use in cellular imaging and analysis. FAP is a cell surface serine protease that is overexpressed in the stroma of many epithelial cancers, making it an attractive target for diagnostic and therapeutic applications. Fluorescently labeled **FAP-IN-2** can be utilized to visualize FAP-expressing cells, such as cancer-associated fibroblasts (CAFs), in vitro and in vivo.

Overview of FAP-IN-2 Fluorescent Conjugation

The conjugation process involves a single-step reaction where a commercially available **FAP-IN-2** precursor, which contains a reactive primary amine group, is covalently linked to an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, resulting in a fluorescently labeled FAP inhibitor. The resulting conjugate can then be purified and used for various applications, including fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The following table summarizes key quantitative data for various **FAP-IN-2** fluorescent conjugates.



| Fluorophore Conjugate | Reaction Yield (%) | IC50 (nM) | Reference |
|--------------------------|--------------------|-----------|-----------|
| FTF-TAMRA | ~80% | 1.07 | [1] |
| FTF-BODIPY-TMR | ~80% | 7.84 | [1] |
| FTF-Fluorescein | 21.4% | 0.157 | |
| FTF-BODIPY-FL | 85.6% | 2.62 | |
| FTF-Rhodamine 6G | Not Specified | 7.60 | |
| FTF-Alexa Fluor 647 | Not Specified | 1.04 | |

Note: FTF (FAP-Targeted Fluorescent) probes were synthesized using a FAP-IN-2 precursor.[1]

Experimental Protocols

Protocol 1: Fluorescent Conjugation of FAP-IN-2 with NHS Ester Dyes

This protocol describes the chemical conjugation of the **FAP-IN-2** precursor with an amine-reactive fluorescent dye.

Materials:

- **FAP-IN-2** precursor (with a primary amine)
- Amine-reactive fluorescent dye (NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
- Tris-HCl or Glycine solution (1 M, pH 7.4) for quenching (optional)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Lyophilizer



Procedure:

- Prepare FAP-IN-2 Solution: Dissolve the FAP-IN-2 precursor in a minimal amount of anhydrous DMF or DMSO.
- Prepare Dye Solution: Dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Reaction Setup: In a reaction vessel protected from light, dissolve the FAP-IN-2 precursor in 0.1 M sodium bicarbonate buffer.
- Conjugation Reaction: While gently stirring, add the dissolved NHS ester dye solution to the FAP-IN-2 solution. A typical molar ratio of dye to FAP-IN-2 precursor is 1.2:1 to 1.5:1, but this may require optimization.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): To stop the reaction, add Tris-HCl or glycine solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
- Purification: Purify the FAP-IN-2 fluorescent conjugate using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
- Lyophilization: Lyophilize the purified conjugate to obtain a dry powder.
- Storage: Store the lyophilized conjugate at -20°C or -80°C, protected from light and moisture.
 [2][3] For use, reconstitute in a suitable solvent like DMSO.[1]

Protocol 2: Fluorescent Labeling of FAP-Expressing Cells

This protocol details the steps for staining cells with the prepared **FAP-IN-2** fluorescent conjugate for imaging.



Materials:

- FAP-expressing cells (e.g., U138-MG glioblastoma cells) and non-expressing control cells
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- FAP-IN-2 fluorescent conjugate stock solution (in DMSO)
- Paraformaldehyde (PFA) or Formaldehyde solution (4% in PBS) for fixation
- DAPI solution (for nuclear counterstaining)
- Fluorescence microscope

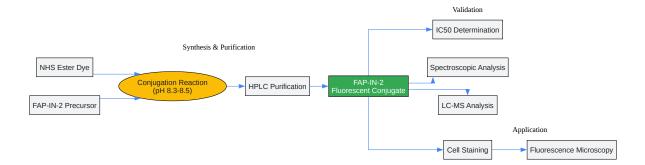
Procedure:

- Cell Seeding: Seed FAP-expressing and control cells onto a suitable imaging plate or coverslips and allow them to adhere overnight.
- Preparation of Staining Solution: Dilute the FAP-IN-2 fluorescent conjugate stock solution in cell culture medium or PBS to the desired final concentration (e.g., 200-500 nM).[4]
- Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Washing: Remove the staining solution and wash the cells three times with PBS for 2 minutes each.[1]
- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[1]



- Final Washes: Wash the cells three times with PBS.
- Imaging: Mount the coverslips or image the plate using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.

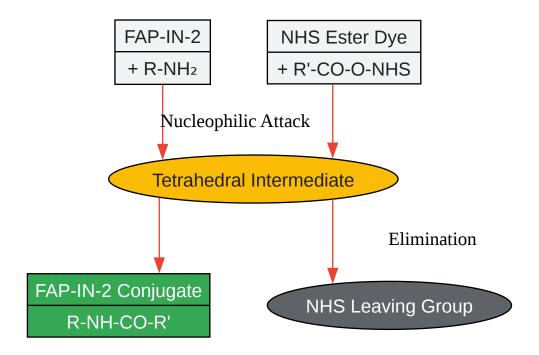
Diagrams



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Caption: Workflow for **FAP-IN-2** fluorescent probe development.





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Caption: NHS ester conjugation reaction mechanism.

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